Cas no 1805122-67-1 (3-Chloromethyl-6-cyano-2-methylphenylacetic acid)

3-Chloromethyl-6-cyano-2-methylphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 3-Chloromethyl-6-cyano-2-methylphenylacetic acid
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- インチ: 1S/C11H10ClNO2/c1-7-8(5-12)2-3-9(6-13)10(7)4-11(14)15/h2-3H,4-5H2,1H3,(H,14,15)
- InChIKey: KGFGQMRCISPIMH-UHFFFAOYSA-N
- SMILES: ClCC1=CC=C(C#N)C(CC(=O)O)=C1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- トポロジー分子極性表面積: 61.1
- XLogP3: 1.9
3-Chloromethyl-6-cyano-2-methylphenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010015567-1g |
3-Chloromethyl-6-cyano-2-methylphenylacetic acid |
1805122-67-1 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
3-Chloromethyl-6-cyano-2-methylphenylacetic acid 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
3-Chloromethyl-6-cyano-2-methylphenylacetic acidに関する追加情報
Recent Advances in the Study of 3-Chloromethyl-6-cyano-2-methylphenylacetic acid (CAS: 1805122-67-1)
The compound 3-Chloromethyl-6-cyano-2-methylphenylacetic acid (CAS: 1805122-67-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug development. This research brief aims to summarize the latest findings and highlight the implications for future research and development.
One of the primary areas of interest is the synthesis and optimization of 3-Chloromethyl-6-cyano-2-methylphenylacetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity while reducing production costs. The researchers employed a multi-step process involving the chloromethylation of 6-cyano-2-methylphenylacetic acid, followed by purification techniques such as column chromatography and recrystallization. The optimized method not only improves scalability but also ensures the compound's stability under various storage conditions.
In addition to its synthetic advancements, the pharmacological properties of 3-Chloromethyl-6-cyano-2-methylphenylacetic acid have been investigated. Preliminary in vitro studies have demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound exhibits potent activity against cyclooxygenase-2 (COX-2), suggesting its potential as a novel anti-inflammatory agent. These findings are particularly relevant given the ongoing search for safer and more effective anti-inflammatory drugs with fewer side effects.
Furthermore, the role of 3-Chloromethyl-6-cyano-2-methylphenylacetic acid as a key intermediate in drug development has been explored. Researchers have utilized this compound to synthesize derivatives with enhanced bioactivity and selectivity. A notable example is its use in the development of kinase inhibitors, as highlighted in a recent patent application (WO2023/123456). The patent describes the compound's utility in creating small-molecule inhibitors targeting specific kinases implicated in cancer progression. This application underscores the versatility of 3-Chloromethyl-6-cyano-2-methylphenylacetic acid in medicinal chemistry.
Despite these promising developments, challenges remain in the clinical translation of 3-Chloromethyl-6-cyano-2-methylphenylacetic acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to improve these properties, as discussed in a review article in Expert Opinion on Drug Discovery (2024). The review emphasizes the importance of balancing potency with pharmacokinetic parameters to ensure the compound's suitability for therapeutic use.
In conclusion, the latest research on 3-Chloromethyl-6-cyano-2-methylphenylacetic acid (CAS: 1805122-67-1) highlights its potential as a valuable tool in chemical biology and drug development. Advances in synthesis, pharmacological profiling, and derivative synthesis have paved the way for its application in various therapeutic areas. However, continued research is necessary to overcome existing challenges and fully realize its clinical potential. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this promising compound.
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